Chemical properties of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
Chemical properties of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one
This guide details the chemical properties, synthesis, and applications of 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one (CAS 55375-87-6), a critical heterocyclic scaffold in medicinal chemistry.
Part 1: Executive Technical Summary
5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one , also known as 5-isopropyl-1,2,4-oxadiazol-3-ol , is a five-membered heterocyclic compound characterized by an oxadiazole ring substituted at the 5-position with an isopropyl group and at the 3-position with a tautomeric hydroxyl/keto group.
In drug discovery, this molecule is primarily utilized as a non-classical bioisostere of carboxylic acids . It mimics the acidity and planar geometry of the carboxylate anion (COO⁻) while offering improved lipophilicity and metabolic stability. This modification is a standard strategy to improve the oral bioavailability and blood-brain barrier (BBB) penetration of acidic drugs.
Key Identity Data
| Property | Detail |
| IUPAC Name | 5-(propan-2-yl)-1,2,4-oxadiazol-3(2H)-one |
| CAS Number | 55375-87-6 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CC(C)C1=NC(=O)NO1 |
| Key Role | Carboxylic Acid Bioisostere, Heterocyclic Scaffold |
Part 2: Physicochemical Properties & Tautomerism
Tautomeric Equilibrium
The molecule exists in a dynamic equilibrium between the 3(2H)-one (keto) and 3-hydroxy (enol) forms. While the "one" suffix implies a ketone, the enol form is responsible for the molecule's acidic character.
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Solid State: Predominantly exists in the oxo (keto) form due to strong intermolecular hydrogen bonding.
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Solution: The equilibrium shifts based on solvent polarity. In polar protic solvents, the acidic hydroxy form is significant, allowing for ionization.
Acidity (pKa) and Lipophilicity
The 1,2,4-oxadiazol-3-one ring is an acidic heterocycle. The N-H proton (in the keto form) or O-H proton (in the enol form) is acidic due to the electron-withdrawing nature of the oxadiazole ring and resonance stabilization of the resulting anion.
| Property | Value (Approx.) | Significance |
| pKa | 6.0 – 7.5 | Slightly less acidic than carboxylic acids (pKa ~4.8), but sufficiently acidic to exist as an anion at physiological pH (7.4). |
| LogP | 1.2 – 1.8 | More lipophilic than the corresponding carboxylic acid (Isobutyric acid LogP ~ 0.95), enhancing membrane permeability. |
| TPSA | ~50 Ų | Favorable for oral absorption and CNS penetration. |
Structural Visualization (Graphviz)
Caption: Tautomeric equilibrium between the keto and enol forms, leading to the biologically active anionic species that mimics a carboxylate.
Part 3: Synthesis Methodology
The synthesis of 3-hydroxy-1,2,4-oxadiazoles (3-ones) is distinct from the more common 5-ones. The most reliable route involves the condensation of hydroxyurea with a carboxylic acid derivative.
Protocol: Condensation of Hydroxyurea and Isobutyryl Chloride
This protocol describes the formation of the 1,2,4-oxadiazol-3-one ring.
Reagents:
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Hydroxyurea (1.0 eq)
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Isobutyryl Chloride (1.1 eq)
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Base: Pyridine (solvent/base) or Sodium Acetate
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Solvent: Toluene or DMF (if using NaOAc)
Step-by-Step Procedure:
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Acylation: Dissolve hydroxyurea in dry pyridine at 0°C. Slowly add isobutyryl chloride dropwise to control the exotherm.
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Mechanistic Note: The acyl chloride reacts with the primary amino group of hydroxyurea to form the intermediate N-isobutyryl-N'-hydroxyurea .
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Cyclization: Heat the reaction mixture to reflux (100–110°C) for 4–6 hours.
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Mechanistic Note: Thermal dehydration drives the cyclization between the carbonyl oxygen and the N-hydroxy group, closing the ring to form the 3-one.
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Workup: Evaporate the pyridine under reduced pressure. Dissolve the residue in aqueous sodium hydroxide (1M) to form the water-soluble sodium salt of the oxadiazolone.
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Purification: Wash the aqueous layer with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer with HCl (to pH ~2) to precipitate the free 5-isopropyl-1,2,4-oxadiazol-3(2H)-one. Filter and recrystallize from ethanol/water.
Synthesis Diagram (Graphviz)
Caption: Synthetic pathway via the acylation of hydroxyurea followed by thermal cyclodehydration.
Part 4: Chemical Reactivity & Stability
Alkylation Patterns
The 1,2,4-oxadiazol-3-one ring is an ambident nucleophile . Upon deprotonation, the negative charge is delocalized over the N2, C3-oxygen, and N4 atoms.
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N-Alkylation (Major): Reaction with alkyl halides (e.g., MeI) in the presence of a base (K₂CO₃) typically occurs at N2 , yielding the 2-alkyl-1,2,4-oxadiazol-3-one .
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O-Alkylation (Minor): Under specific conditions (e.g., silver salts), alkylation may occur at the exocyclic oxygen, yielding 3-alkoxy-1,2,4-oxadiazoles .
Hydrolytic Stability
The ring is generally stable to acidic hydrolysis. However, strong basic conditions (pH > 12) can lead to ring opening.
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Mechanism: Nucleophilic attack of hydroxide at C5 leads to ring cleavage, generating the original amidoxime or carboxylic acid derivatives.
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Implication: In biological assays, the compound is stable at physiological pH (7.4) but should not be stored in highly alkaline buffers.
Part 5: Applications in Drug Discovery
Bioisosterism
This molecule is a "non-classical" bioisostere. Unlike tetrazoles (which are also carboxylic acid bioisosteres but often have poor permeability), the 5-alkyl-1,2,4-oxadiazol-3-one offers a better balance of lipophilicity and acidity.
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Use Case: Replacing a terminal carboxylate in a lead compound to improve oral absorption while maintaining potency at the target receptor.
Case Studies & Scaffolds
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S1P1 Agonists: Oxadiazole rings are frequent scaffolds in Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs), where the ring serves as a stable linker that positions lipophilic tails correctly within the receptor pocket.
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Antimicrobials: 5-substituted oxadiazolones have shown utility as inhibitors of bacterial enzymes by mimicking substrate transition states.
References
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Synthesis of 3-Hydroxy-1,2,4-oxadiazoles
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Source: Katritzky, A. R. (Ed.).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Context: Standard protocols for hydroxyurea condens
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Bioisosteric Properties
- Source: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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URL:[Link]
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CAS Registry Data
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Source: Santa Cruz Biotechnology.[2] 5-(1-Methylethyl)-1,2,4-oxadiazol-3(2H)-one Product Data.
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- Source: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
